molecular formula C18H29NO2 B8042913 2-(Diethylamino)ethyl 3-(2,5-dimethylphenyl)butanoate

2-(Diethylamino)ethyl 3-(2,5-dimethylphenyl)butanoate

Cat. No.: B8042913
M. Wt: 291.4 g/mol
InChI Key: YXNWRLYGRLVNMZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique chemical structure, which includes a bromine atom, a methylamino group, and a sulfonic acid group attached to an anthracene core.

Preparation Methods

The synthesis of 4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid involves several stepsThe reaction conditions typically involve the use of bromine, methylamine, and sulfuric acid under controlled temperatures and pressures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with key signaling pathways in cells.

Comparison with Similar Compounds

4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid can be compared with other similar compounds, such as:

    4-Bromo-9,10-dioxoanthracene-2-sulfonic acid: Lacks the methylamino group, which may affect its reactivity and biological activity.

    1-(Methylamino)-9,10-dioxoanthracene-2-sulfonic acid: Lacks the bromine atom, which may influence its chemical properties and applications.

The uniqueness of 4-Bromo-1-(methylamino)-9,10-dioxoanthracene-2-sulfonic acid lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(diethylamino)ethyl 3-(2,5-dimethylphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-6-19(7-2)10-11-21-18(20)13-16(5)17-12-14(3)8-9-15(17)4/h8-9,12,16H,6-7,10-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNWRLYGRLVNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)CC(C)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)CC(C)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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